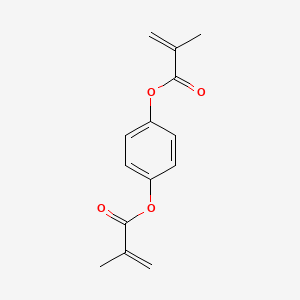

1,4-Phenylene bismethacrylate

Description

Contextualization within Polymer Chemistry and Materials Engineering

In the vast landscape of polymer chemistry, 1,4-phenylene bismethacrylate is classified as a crosslinking agent. Its primary role is to form covalent bonds between linear polymer chains, thereby creating a three-dimensional network structure. acs.org This process transforms a collection of individual polymer chains into a single, continuous, and more robust material.

The defining feature of this compound is its rigid aromatic backbone. This sets it apart from many other dimethacrylate monomers, such as the flexible aliphatic ethylene (B1197577) glycol dimethacrylate. The rigidity of the phenylene group imparts a high degree of stiffness and thermal stability to the resulting polymer network. In contrast, monomers with flexible spacers tend to produce more pliable and less heat-resistant materials. This fundamental difference in molecular architecture allows materials engineers to tailor the properties of polymers for specific applications, from high-strength composites to more flexible adhesives.

For instance, the incorporation of this compound into a polymer matrix can significantly increase the glass transition temperature (Tg) of the material. A study showed that adding 10% by weight of this crosslinker to a poly(methyl methacrylate) network can raise the Tg by 15–20°C. This enhancement in thermal stability is a direct consequence of the restricted segmental motion imposed by the rigid phenylene units within the crosslinked structure.

Table 1: Comparative Properties of Dimethacrylate Crosslinkers

| Crosslinker | Backbone Type | Degree of Rigidity | Typical Applications |

|---|---|---|---|

| This compound | Aromatic | High | High-strength composites |

| Ethylene glycol dimethacrylate | Aliphatic | Low | Flexible adhesives |

| Bisphenol A dimethacrylate | Aromatic | Moderate-High | Dental resins |

Significance as a Multifunctional Monomer for Network Formation

The significance of this compound lies in its bifunctionality; each molecule possesses two methacrylate (B99206) groups that can participate in polymerization. This dual reactivity is crucial for the formation of a densely crosslinked network. The polymerization process is typically initiated by free radicals, which can be generated through the use of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) upon heating, or by exposure to ultraviolet (UV) light. ontosight.ai

The mechanism of network formation via free-radical polymerization proceeds in three main stages:

Initiation: The initiator molecule decomposes to form free radicals. These highly reactive species then attack the carbon-carbon double bond of a methacrylate group on a this compound monomer, creating a new radical center on the monomer. fujifilm.com

Propagation: The newly formed monomer radical reacts with other monomer molecules in a chain reaction, rapidly forming long polymer chains. fujifilm.com

Termination: The growth of the polymer chains is eventually halted when two radical species react with each other, either by combination or disproportionation. fujifilm.com

Because each this compound monomer has two reactive sites, the growing polymer chains can become interconnected, leading to the formation of a complex, three-dimensional network. The rigid phenylene spacer between the methacrylate groups ensures that these crosslinks are held in a fixed, sterically hindered arrangement, contributing to the exceptional mechanical strength and resistance to deformation of the final material. acs.org This densely crosslinked structure is a hallmark of polymers derived from this compound and is the primary reason for their use in high-performance applications.

Scope of Academic and Research Inquiry for this compound Systems

The unique properties of this compound have spurred a wide range of academic and research investigations into its potential applications. These studies often focus on harnessing its ability to create robust and stable materials.

One significant area of research is in the field of dental composites . ontosight.ai The high mechanical strength, durability, and low polymerization shrinkage of polymers containing this compound make them attractive for use in dental restorations. Research has demonstrated that dental composites formulated with this monomer exhibit superior wear resistance compared to those made with more conventional materials.

In the realm of advanced composites , researchers are exploring the use of this compound to enhance the performance of materials like carbon-fiber-reinforced polymers. Studies have shown that the crosslink density, which can be controlled by the concentration of the monomer, is a critical factor in determining the interlaminar shear strength of these composites.

Furthermore, this compound is a key component in the development of liquid crystalline thermosets . acs.org By incorporating this rigid monomer into polymer chains with mesogenic (liquid crystal-forming) units, researchers can create materials that combine the properties of liquid crystals with the robustness of thermosetting polymers. acs.org These materials can exhibit anisotropic properties, meaning their physical characteristics differ along different axes, which is highly desirable for certain optical and electronic applications. nasa.gov

The copolymerization of this compound with other monomers is another active area of research. By combining it with monomers such as methyl methacrylate or glycidyl (B131873) methacrylate, scientists can fine-tune the properties of the resulting copolymers to achieve a desired balance of rigidity, toughness, and functionality. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-methylprop-2-enoyloxy)phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-9(2)13(15)17-11-5-7-12(8-6-11)18-14(16)10(3)4/h5-8H,1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMKOESKPAVFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184561 | |

| Record name | 1,4-Phenylene bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3049-31-8 | |

| Record name | Hydroquinone dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3049-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Phenylene bismethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003049318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenylene bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-phenylene bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Phenylene Bismethacrylate and Its Derivatives

Established Synthetic Pathways for 1,4-Phenylene Bismethacrylate

The primary and most well-documented method for synthesizing this compound involves the direct modification of 1,4-phenylene diol or its analogs.

Methacrylation of 1,4-Phenylene Diol Derivatives

The synthesis of this compound is commonly achieved through the esterification of hydroquinone (B1673460) (1,4-dihydroxybenzene) with a methacrylic acid derivative, typically methacryloyl chloride. ontosight.ai This reaction, known as methacrylation, directly attaches the polymerizable methacrylate (B99206) groups to the phenylene core.

The process generally involves reacting 1,4-phenylene diol with methacryloyl chloride in an anhydrous solvent like tetrahydrofuran (B95107) (THF). A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction. To prevent premature polymerization of the highly reactive methacrylate groups, the reaction is often conducted at reduced temperatures (below 0°C) and under an inert atmosphere, like nitrogen.

Furthermore, a polymerization inhibitor, such as methylhydroquinone (B43894) (MeHQ), is typically added to suppress radical polymerization that might occur during the reaction or subsequent purification steps. The final product is isolated and purified through techniques like recrystallization from a suitable solvent, such as ethanol, or by column chromatography.

Table 1: Typical Reaction Conditions for Methacrylation of 1,4-Phenylene Diol

Advanced Synthetic Approaches for Functionalized Bismethacrylates

Beyond the standard synthesis of this compound, advanced methodologies are employed to create derivatives with specialized functionalities and complex molecular architectures, expanding their application range.

Michael Addition Reactions for Bismethacrylate-Based Hybrid Monomers

The Michael addition reaction offers a versatile method for synthesizing functionalized bismethacrylate monomers. This reaction involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. While methacrylates are generally less reactive as Michael acceptors compared to acrylates, this pathway is effectively used to create novel hybrid monomers. researchgate.net

A notable application is the synthesis of bismethacrylate monomers and macromonomers that incorporate alkoxysilyl units. researchgate.netacs.org This is achieved through the Michael addition of various α,ω-alkoxysilylamines to the acrylate (B77674) group of a molecule that also contains a methacrylate group, such as ethylene (B1197577) glycol acrylate methacrylate (EGAMA). acs.orgresearchgate.net The resulting hybrid monomers possess both polymerizable methacrylate groups and alkoxysilyl groups, which can participate in sol-gel reactions, allowing for the in-situ preparation of organic-inorganic nanocomposites. acs.org These hybrid monomers often exhibit low viscosities, making them suitable as reactive diluents, particularly in dental composite formulations. acs.orgresearchgate.net

Table 2: Examples of Michael Addition for Hybrid Monomer Synthesis

Strategies for Tailored Molecular Architectures in Bismethacrylate Synthesis

The synthesis of bismethacrylates with precisely controlled and complex molecular architectures is crucial for developing advanced materials with specific properties. Several sophisticated strategies are utilized to achieve this.

One approach involves creating branched liquid crystalline (LC) bismethacrylates . acs.org This can be accomplished by first synthesizing a central rigid unit, for example, by reacting 4,4'-dihydroxybiphenyl (B160632) with glycidyl (B131873) methacrylate. acs.org This step produces a bismethacrylate with reactive hydroxyl groups. Subsequently, mesogenic (liquid crystal-forming) units can be attached to these hydroxyl groups via esterification, resulting in a branched monomer capable of forming highly ordered, crosslinked polymer networks. acs.org

Iterative methodologies that combine living polymerization techniques with specialized linking chemistry enable the precise synthesis of complex macromolecular architectures like dendrimer-like hyperbranched polymers. mdpi.com These methods involve a sequence of reaction steps where polymer arms are grown and then linked together, allowing for a high degree of control over the final structure. mdpi.com

Another advanced strategy is the use of "double-head" or heterofunctional initiators . sigmaaldrich.com These initiators possess two distinct functional sites that can independently and selectively initiate different types of polymerization, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.com This allows for the one-step synthesis of complex block copolymers and other advanced architectures that would otherwise require multiple, complex reaction steps. sigmaaldrich.com

Furthermore, the design of specific bismethacrylate crosslinkers containing dynamic covalent bonds, such as boronic acid esters , has led to the development of vitrimers. nih.gov These are polymer networks that can be reprocessed and healed like thermoplastics while retaining the mechanical robustness of thermosets. The synthesis involves incorporating diol-containing methacrylic comonomers that can form reversible cross-links with boronic acid derivatives. nih.gov

Finally, telechelic oligomers, which are polymers with functionalized end-groups, can be synthesized to create tailored materials. For instance, hydroxyl-terminated oligo(2,6-dimethyl-1,4-phenylene ether) can be reacted with molecules like hexafluorobenzene (B1203771) and subsequently with other functional groups to create a well-defined macromonomer with enhanced thermal and dielectric properties for specific high-frequency applications. acs.org

Table 3: Chemical Compounds Mentioned

Polymerization Mechanisms and Kinetics of 1,4 Phenylene Bismethacrylate Systems

Free Radical Polymerization Dynamics of 1,4-Phenylene Bismethacrylate

This compound is a monomer characterized by a rigid phenylene backbone situated between two reactive methacrylate (B99206) groups. ontosight.ai This structure allows it to undergo free-radical polymerization to form highly cross-linked, three-dimensional polymer networks. The polymerization process is initiated by free radicals, which can be generated through the application of heat or light, often in the presence of a chemical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). fujifilm.com The rigid aromatic core of the monomer imparts significant mechanical stability and a high glass transition temperature (Tg) to the resulting polymer, distinguishing it from polymers made from more flexible aliphatic dimethacrylates. The primary reaction involves the vinyl groups of the methacrylate moieties, which participate in the formation of covalent bonds between polymer chains, leading to a densely crosslinked structure.

Bulk Polymerization Studies

Bulk polymerization is carried out with the monomer in its pure form, without the presence of a solvent. For this compound, this can be initiated thermally or photochemically. researchgate.net Studies in bulk are critical as they represent many industrial applications like coatings and composites. ontosight.ai

A key challenge in the bulk polymerization of difunctional monomers like this compound is the autoacceleration effect (also known as the Trommsdorff or gel effect). As polymerization proceeds, the viscosity of the medium increases dramatically, which significantly slows down the termination reactions because the large polymer radicals cannot easily diffuse to react with each other. The propagation reaction is less affected initially, as smaller monomer molecules can still diffuse to the active sites. This imbalance leads to a sharp increase in the polymerization rate and the formation of high molecular weight polymer.

Compared to solution polymerization, bulk polymerization results in higher rates and potentially higher final conversion, as the concentration of the monomer is at its maximum. However, controlling the reaction can be difficult due to the high viscosity and the exothermic nature of the process, which can lead to localized overheating. Research comparing bulk and other polymerization methods, such as miniemulsion polymerization, has shown that the reaction environment can significantly influence the final molecular weight of the polymer. researchgate.net

Redox Polymerization Kinetic Investigations

Redox polymerization, also known as redox initiation, is a method of generating free radicals for initiating polymerization using a pair of compounds, an oxidizing agent and a reducing agent. cmu.edu This technique is particularly valuable as it allows for rapid radical generation at lower temperatures compared to thermal initiation, which often requires significant heat. cmu.eduacs.org

While specific kinetic studies focusing solely on this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on analogous dimethacrylate systems, especially those used in dental resins. The kinetics of the copolymerization of various dimethacrylates, such as bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA), have been investigated using redox systems like benzoyl peroxide (BPO) paired with an aromatic amine. researchgate.netacs.org

These studies, often employing differential scanning calorimetry (DSC) to monitor the reaction exotherm, reveal complex kinetic profiles. researchgate.netresearchgate.net The polymerization of dimethacrylates is characterized by autoacceleration (the gel effect), where an increase in viscosity reduces the rate of termination reactions, leading to a sharp increase in the polymerization rate. nih.gov Subsequently, as the polymer network becomes denser and vitrifies, the reaction becomes diffusion-controlled, limiting the final degree of conversion. nih.gov

The molecular structure of the dimethacrylate monomer plays a crucial role in its polymerization kinetics. Monomers with high rigidity and viscosity, like Bis-GMA, which shares structural similarities with the rigid aromatic core of this compound, tend to enter the diffusion-controlled phase at an earlier stage of conversion. researchgate.netnih.gov This often results in a lower final degree of conversion compared to more flexible, less viscous monomers like TEGDMA. researchgate.net For instance, in homopolymerization studies of dental monomers initiated by a BPO/amine system, the maximum polymerization rate and final conversion were shown to be highly dependent on the monomer's structure. researchgate.net

A kinetic investigation into the polymerization of 2-hydroxyethylmethacrylate (HEMA) initiated by a titanium(III)-dimethylglyoxime redox system determined the specific rate dependencies on the concentrations of the monomer, oxidant, and reductant, showcasing the detailed analysis possible for these systems. psu.edu Such analyses provide a framework for how the kinetics of this compound could be systematically investigated.

| Monomer | Backbone Type | Relative Flexibility | Max. Homopolymerization Rate (mol L⁻¹ s⁻¹) | Final Conversion (%) | Reference |

| Bis-GMA | Aromatic | Rigid | ~0.018 | ~35 | researchgate.net |

| UDMA | Urethane | Semi-Flexible | ~0.015 | ~55 | researchgate.net |

| TEGDMA | Aliphatic Ether | Flexible | ~0.013 | ~65 | researchgate.net |

| Bis-EMA | Aromatic Ether | Semi-Rigid | ~0.007 | ~45 | researchgate.net |

Table 1. Comparative polymerization kinetics for various dimethacrylates initiated by a benzoyl peroxide/amine redox system at 37°C. The data illustrates the strong influence of monomer structure on reaction rate and conversion. researchgate.net

Controlled Polymerization Techniques for this compound

Controlled polymerization techniques are essential for synthesizing polymers with precisely defined molecular weights, low polydispersity, and complex architectures. uliege.be The application of these methods to a difunctional monomer like this compound presents unique challenges and opportunities.

Strategies for Living Anionic Polymerization

Living anionic polymerization is a powerful method for producing well-defined polymers, but its application to methacrylate monomers is notoriously challenging. uliege.be The high reactivity of the propagating enolate anion can lead to undesirable side reactions, such as intramolecular "backbiting" or intermolecular nucleophilic attack on the ester's carbonyl group, which terminates the living chain. researchgate.net

To achieve a controlled, living polymerization of monofunctional methacrylates, researchers have developed several key strategies:

Low Temperatures: Conducting the polymerization at very low temperatures, typically -78°C, is crucial to suppress the rate of termination and transfer reactions. researchgate.netuliege.be

Sterically Hindered Initiators: The use of bulky, less nucleophilic initiators, such as 1,1-diphenylhexyllithium (DPHL), minimizes side reactions during the critical initiation step. acs.org

Additive Ligands and Salts: The addition of certain salts, most notably lithium chloride (LiCl), is highly effective. LiCl is believed to complex with the propagating enolate chain end, reducing its reactivity and preventing side reactions, thereby allowing for a living process even at slightly elevated temperatures. uliege.beacs.org

| Monomer | Initiator | Additive (Molar Eq. to Initiator) | Temperature (°C) | Resulting Polydispersity (Mw/Mn) | Reference |

| t-Butyl Methacrylate | sBuLi | LiCl (10) | -78 | < 1.10 | uliege.be |

| 1-(Ethoxy)ethyl Methacrylate | DPHL | LiCl (1) | -60 to -20 | 1.06 - 1.09 | acs.org |

| Methyl Methacrylate | sBuLi-LiOEM | None (Ligand is part of initiator) | 0 | Narrow | uliege.be |

Table 2. Successful conditions reported for the living anionic polymerization of various monofunctional methacrylates.

For a difunctional monomer such as this compound, these challenges are magnified. The presence of two polymerizable methacrylate groups means that once the first group begins to propagate, the second group on the same molecule or on other polymer chains can react. This leads to intermolecular coupling, resulting in rapid gelation and the formation of an insoluble cross-linked network, making it exceedingly difficult to synthesize a well-defined, soluble linear polymer. Theoretical strategies to manage such difunctional monomers could include polymerization under ultra-high dilution to favor intramolecular cyclization over intermolecular cross-linking, but this approach is often impractical. Therefore, achieving a true living anionic polymerization of this compound to form high molecular weight, soluble polymers remains a significant synthetic challenge.

Explorations in Living Cationic Polymerization

Living cationic polymerization is a cornerstone technique for producing well-defined polymers from monomers with electron-rich double bonds, such as vinyl ethers, isobutylene, and styrenes. acs.orgnih.gov The mechanism relies on the generation of a propagating carbocation that is stable enough to avoid termination or chain transfer. nih.gov This is often achieved by establishing a dynamic equilibrium between a minute amount of active cationic species and a majority of dormant covalent species, a state typically facilitated by using a binary initiating system (e.g., a proton source and a Lewis acid) at low temperatures. acs.orgscribd.com

However, methacrylate monomers, including this compound, are fundamentally ill-suited for cationic polymerization. The primary reason is the electronic nature of the methacrylate group. The ester carbonyl group is strongly electron-withdrawing, which severely destabilizes the adjacent carbocation that would form during propagation. scribd.com This inherent instability makes the propagating cation extremely reactive and highly prone to rapid chain transfer and termination reactions, preventing any controlled or living behavior. acs.orgscribd.com

Due to these fundamental electronic constraints, explorations in living cationic polymerization have focused on electron-donating monomers. The literature contains no significant reports of successful living cationic polymerization of this compound, as the method is considered non-viable for this class of monomers based on first principles of chemical reactivity.

Crosslinking Science and Network Formation with 1,4 Phenylene Bismethacrylate

Role of 1,4-Phenylene Bismethacrylate as a Crosslinking Agent in Polymer Networks

This compound is a crucial monomer utilized as a crosslinking agent in the synthesis of a variety of polymers. Its primary function is to form covalent bonds between polymer chains, which results in the creation of a three-dimensional network structure. This network formation is fundamental to enhancing the rigidity and thermal stability of the resulting polymer, making it suitable for applications that demand durable materials.

The effectiveness of this compound as a crosslinking agent stems from its molecular structure, which features a rigid phenylene backbone with reactive methacrylate (B99206) groups at the 1 and 4 positions. ontosight.ai This rigid aromatic core distinguishes it from more flexible aliphatic dimethacrylates, contributing to the synthesis of densely crosslinked polymers with notable mechanical stability. The presence of two methacrylate groups allows it to participate in polymerization reactions, effectively linking different polymer chains together.

The concentration and reactivity of this compound directly influence the density and structural characteristics of the resulting polymer network. A higher concentration of this crosslinking agent generally leads to a higher crosslink density, which in turn enhances the mechanical and thermal properties of the polymer. ontosight.ai The rigid nature of the this compound molecule contributes to the formation of a more ordered and densely packed network structure. This high crosslink density is a key factor in the material's increased strength and stability. ontosight.ai

Research has shown that the structure of the crosslinking agent plays a significant role in the final properties of the polymer network. For instance, the rigid and linear structure of this compound can lead to the formation of highly anisotropic properties in the resulting thermosets when the liquid crystalline monomers are aligned before crosslinking. acs.org This alignment, which can be induced by various external fields, allows for the creation of materials with tailored optical, thermal, and mechanical characteristics. acs.org

The table below summarizes the influence of this compound on key network properties based on research findings.

| Property | Influence of this compound |

| Crosslink Density | Increases with higher concentrations of the crosslinking agent. ontosight.ai |

| Mechanical Strength | Enhanced due to the formation of a rigid, three-dimensional network. ontosight.ai |

| Thermal Stability | Improved as a result of the stable covalent bonds and network structure. |

| Structural Anisotropy | Can be induced by aligning the monomer prior to crosslinking, leading to direction-dependent properties. acs.org |

Mechanistic Investigations of Crosslinking Reactions

The formation of crosslinked polymer networks involving this compound can be achieved through several distinct mechanistic pathways. These methods leverage different chemical principles to initiate and propagate the crosslinking process, each offering unique advantages and control over the final network properties.

Free radical polymerization is a primary and widely utilized mechanism for crosslinking with this compound. The process is initiated by the generation of free radicals from an initiator molecule, which can be induced by heat or light. open.edu Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).

The initiation step involves the decomposition of the initiator to form free radicals. These highly reactive species then attack the methacrylate groups of the this compound monomer, initiating the polymerization process. open.edu The reaction propagates as the newly formed radical attacks other monomer molecules, leading to the growth of polymer chains. open.edu Crosslinking occurs when the growing polymer chains incorporate both methacrylate groups of a single this compound molecule, or when radical sites on different polymer chains combine. This results in the formation of a robust, three-dimensional network.

While less common for methacrylate-based systems, crosslinking can also be achieved through condensation reactions in specifically designed polymer systems. This approach typically involves the synthesis of linear polymers with functional groups, such as hydroxyl or carboxyl groups, which can then be crosslinked in a subsequent step using a multifunctional reagent. researchgate.net For instance, a linear polymer containing hydroxyl groups could potentially be crosslinked with a molecule that can react with these groups, although direct condensation with this compound is not the typical mechanism.

In a more relevant context, Michael addition reactions, a type of conjugate addition, have been employed to create bismethacrylate-based hybrid monomers. researchgate.net This strategy allows for the synthesis of monomers with specific functionalities that can then undergo polymerization. For example, the Michael addition of amines to acrylates can be used to synthesize new monomers that are then polymerized. researchgate.net Thiol-ene "click" reactions are another example where a dithiol-containing boronic ester can be used to crosslink polymers with pendant vinyl groups through a thermally initiated process. mdpi.com

Radiation-induced crosslinking is a powerful technique that utilizes ionizing radiation, such as electron beams or gamma rays, to initiate polymerization and crosslinking. ichtj.waw.plbibliotekanauki.pl This method offers several advantages, including the ability to operate at ambient temperatures and without the need for chemical initiators. bibliotekanauki.pl

The interaction of ionizing radiation with the polymer or monomer generates highly reactive species, including free radicals, ions, and excited molecules. ichtj.waw.pl These species can initiate the polymerization of the methacrylate groups in this compound, leading to the formation of a crosslinked network. ichtj.waw.pl Electron beam (EB) curing, in particular, is known to induce high crosslinking density and can enhance adhesion and chemical resistance of the final material. bibliotekanauki.pl The process can be very rapid and is considered a "green" technology due to the absence of solvents. bibliotekanauki.pl

The table below provides a comparative overview of different radiation sources used for crosslinking.

| Radiation Source | Mechanism | Key Advantages |

| Electron Beam (EB) | Generates free radicals and other reactive species through high-energy electrons. bibliotekanauki.pl | Fast curing, high crosslink density, no need for photoinitiators, good for heat-sensitive substrates. bibliotekanauki.pl |

| Ultraviolet (UV) Light | Requires a photoinitiator that absorbs UV light to generate free radicals. acs.org | Good spatial control, widely used in coatings and adhesives. bibliotekanauki.pl |

| Gamma Radiation | High-energy photons penetrate deeply into the material, creating radicals throughout. ichtj.waw.pl | Excellent penetration for bulk crosslinking, often used for sterilization. |

In some advanced polymer systems, small molecules can be used to facilitate crosslinking. This often involves the use of dynamic covalent bonds, which can form and break under specific conditions, leading to materials with unique properties like self-healing and reprocessability.

One such strategy involves the use of boronic esters. For example, 2,2'-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane] has been used as a dynamic crosslinker. mdpi.com This molecule can be coupled onto polymer chains through reactions like thiol-ene "click" chemistry with pendant vinyl groups or through ring-opening reactions with epoxides. mdpi.com The boronic ester crosslinks can then undergo exchange reactions, allowing the material to be reshaped or healed. mdpi.com

Another approach involves the use of hyperbranched polyesters. In the synthesis of these materials, a small multifunctional core molecule can be used to initiate the polymerization of an AB2 monomer, leading to a highly branched structure. acs.org The degree of branching and the final molecular weight can be controlled by the ratio of the core to the monomer. acs.org

Dynamic Crosslinking Systems and Reversibility with Phenylene-Based Structures

The integration of phenylene units into dynamically crosslinked polymer networks offers a pathway to materials with enhanced thermal and mechanical stability, while retaining the unique ability to undergo network rearrangement. This reversibility allows for properties such as self-healing, reprocessability, and adaptability. The rigid nature of the phenylene ring contributes to the robustness of the polymer backbone, while dynamic covalent bonds provide the mechanism for network topology alteration. This section explores several key dynamic crosslinking systems where phenylene-based structures, including derivatives and related concepts applicable to this compound, play a crucial role.

Boronic Acid Ester Linkages in Vitrimers

Vitrimers are a class of polymers that merge the properties of thermosets and thermoplastics, exhibiting network integrity at service temperatures but allowing for processing at elevated temperatures. mdpi.com This behavior is facilitated by dynamic covalent bonds that undergo associative exchange reactions, maintaining a constant crosslink density. nih.gov Boronic acid ester linkages are particularly effective for creating vitrimers due to their rapid exchange kinetics and ease of application in various polymer systems. mdpi.com

The formation of dynamic networks often involves the reaction between molecules containing multiple diols and multiple boronic acid groups. mdpi.comresearchgate.net A key compound in this area is 2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane] (BDB), a dithiol-containing boronic ester. mdpi.comnih.gov This crosslinker has been successfully used to create novel epoxy vitrimer networks. nih.govmdpi.com The thiol groups of BDB react with epoxy groups in a rosin (B192284) derivative, for example, to form a robust network crosslinked by dynamic boronic ester bonds. nih.gov This reaction can proceed without the need for solvents or catalysts. researchgate.net

The resulting vitrimers display remarkable properties. For instance, networks cured with BDB demonstrate the ability to be healed, welded, reshaped, and recycled due to the dynamic reversibility of the boronic ester bonds. nih.govmdpi.com The phenylene group within the BDB crosslinker contributes to the material's thermostability and mechanical strength. nih.gov Research has shown that these vitrimers can recover 70-115% of their original mechanical properties after recycling. nih.govmdpi.com The activation energy for network relaxation in a vitrimer system using a phenylene-based boronic ester crosslinker was found to be approximately 48 kJ/mol, with relaxation times as low as 4 seconds at 70°C, highlighting the dynamic nature of the network. researchgate.net

The dynamic exchange, known as metathesis or transesterification, allows the network to rearrange its topology under thermal stimulus, leading to stress relaxation and malleability without compromising network connectivity. mdpi.comacs.org The presence of pendant hydroxyl groups in the polymer structure can accelerate this network relaxation, lowering the temperature required for recycling. mdpi.com Furthermore, the stability of the boronic ester bonds can be enhanced by the formation of intramolecular dative bonds between nitrogen atoms in the polymer backbone and the boron atoms of the crosslinker. mdpi.comsci-hub.se

Table 1: Properties of Phenylene-Based Boronic Ester Vitrimers

| Property | Finding | Source |

|---|---|---|

| Crosslinker | 2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane] (BDB) | mdpi.comnih.gov |

| Mechanism | Dynamic covalent boronic ester bonds via thiol-epoxy reaction | nih.govresearchgate.net |

| Activation Energy (Ea) | ~48 kJ/mol for network relaxation | researchgate.net |

| Healing Efficiency | ~80% strength recovery after 24h at 80°C | mdpi.com |

| Recyclability | Can be recycled by hot-pressing at 160-200°C | mdpi.comnih.gov |

| Tensile Strength | Up to 39.5 MPa in rosin-based epoxy vitrimers | nih.govmdpi.com |

| Dynamic Nature | Rapid stress relaxation at elevated temperatures (80-140°C) | nih.gov |

Thiol-Ene Addition Mechanisms in Dynamic Networks

Thiol-ene chemistry is a highly efficient and versatile "click" reaction platform for the synthesis of polymer networks. mdpi.com The reaction involves the addition of a thiol (S-H) across a carbon-carbon double bond (ene), which can be initiated either by radicals (photochemically or thermally) or by a nucleophilic base-catalyzed mechanism (thia-Michael addition). mdpi.commdpi.com This chemistry is particularly suited for creating dynamic and covalent adaptable networks (CANs). This compound, with its two methacrylate groups, contains 'ene' functionalities that can readily participate in these reactions.

In radical-mediated thiol-ene polymerization, a thiyl radical adds to the 'ene' of a molecule like this compound. This is followed by a chain transfer step where a hydrogen atom is abstracted from another thiol molecule, propagating the radical and forming a thioether linkage. mdpi.com This process is rapid and can be spatially and temporally controlled using light, but can sometimes be inhibited by oxygen. mdpi.comharvard.edu

Alternatively, the nucleophilic thia-Michael addition offers a catalyst-dependent route that is not sensitive to oxygen inhibition. mdpi.com In this mechanism, a base catalyst deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, attacking the electron-deficient double bond of the methacrylate group. mdpi.comacs.org The reaction is highly efficient and selective, avoiding the homopolymerization side reactions that can sometimes occur in radical systems. mdpi.com

The reversibility in some thiol-ene systems can be conferred by the dynamic nature of the resulting sulfide (B99878) or thioester bonds, especially in the presence of radicals or specific catalysts. harvard.edursc.org For instance, networks can be designed where the thioether linkages are dynamic, allowing for stress relaxation, healing, and reprocessing upon exposure to UV light. harvard.edu In other systems, the incorporation of thermally reversible thioester-anhydride links generated in situ during the thiol-ene reaction provides a mechanism for dynamic exchange at elevated temperatures (above 80°C). nih.gov

The combination of rigid phenylene units from a monomer like this compound and flexible thioether linkages from the thiol-ene reaction allows for the creation of materials with a tunable balance of stiffness, toughness, and dynamic behavior. researchgate.net The resulting poly(thioether) networks can exhibit high mechanical strength and thermal stability. researchgate.net

Table 2: Comparison of Thiol-Ene Reaction Mechanisms for Dynamic Networks

| Feature | Radical-Mediated Thiol-Ene | Nucleophilic Thiol-Ene (Thia-Michael) | Source |

|---|---|---|---|

| Initiation | Photochemical or thermal radical initiators | Base or nucleophilic catalysts (e.g., amines, phosphines) | mdpi.comacs.org |

| Oxygen Inhibition | Susceptible | Not susceptible | mdpi.comharvard.edu |

| Side Reactions | Potential for 'ene' homopolymerization | Generally more selective with fewer side reactions | mdpi.com |

| Reversibility | Can be induced by UV (radical-mediated bond exchange) or through specific reversible links | Can be achieved with thermally reversible thioester links | nih.govharvard.edu |

| Key Advantage | Spatiotemporal control with light | High efficiency, catalyst-dependent, oxygen tolerant | mdpi.comharvard.edu |

Thermally Activated Crosslinking with Azide (B81097) Functionality

Thermally activated crosslinking using azide compounds provides a robust method for creating stable polymer networks. The process relies on the decomposition of azide groups (–N₃) at elevated temperatures (typically 150-300°C) to generate highly reactive nitrene intermediates (–N:). nih.govnih.govmdpi.com These nitrenes can then undergo a variety of insertion and addition reactions with the polymer backbone, forming permanent covalent crosslinks and releasing nitrogen gas as the only byproduct. nih.govresearchgate.net

This crosslinking strategy can be applied to polymers incorporating phenylene structures, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). nih.govosti.gov In one approach, a difunctional small molecule crosslinker containing azide groups is blended with the phenylene-based polymer. osti.gov Upon heating, the generated nitrenes react with the polymer chains, including the C-H bonds on the phenylene rings or associated alkyl groups, to form a crosslinked network. nih.gov This method is versatile as it does not require specific functional groups on the polymer backbone. osti.gov

Alternatively, azide functionalities can be chemically attached to the side chains of a phenylene-containing polymer. nih.gov Thermal activation then induces intramolecular and intermolecular reactions, leading to a crosslinked structure. nih.govresearchgate.net This approach has been used to produce tough and flexible anion exchange membranes (AEMs) with significantly improved thermal stability and mechanical properties compared to their non-crosslinked counterparts. nih.gov For example, crosslinked membranes have shown superior thermal stability up to 760°C. nih.gov

The crosslinking density can be controlled by the concentration of the azide groups and the temperature and duration of the thermal treatment. nih.gov The formation of the network typically leads to a more compact structure, which can enhance chemical resistance and dimensional stability. nih.gov While often creating permanent networks, the initial azide functionality can also be used in thermally activated azide-alkyne cycloaddition (TAAC) reactions to form triazole linkages, which can be designed to be reversible under certain conditions, thus introducing a dynamic character. rsc.org

Table 3: Characteristics of Thermally Activated Azide Crosslinking

| Parameter | Description | Source |

|---|---|---|

| Activation | Thermal decomposition of azide (R-N₃) groups | nih.govmdpi.com |

| Reactive Intermediate | Highly reactive nitrene (R-N:) | nih.govmdpi.com |

| Reaction Mechanism | Nitrene insertion into C-H bonds, addition to double bonds | nih.govresearchgate.net |

| Byproduct | Nitrogen gas (N₂) | nih.govmdpi.com |

| Typical Temperature | 150 - 300°C | nih.gov |

| Effect on Phenylene Polymers | Enhanced thermal stability, mechanical strength, and chemical resistance | nih.gov |

| Dynamic Potential | Possible via reversible triazole linkages from azide-alkyne reactions | rsc.org |

Copolymerization Studies and Multifunctional Polymer Architectures Incorporating 1,4 Phenylene Bismethacrylate

Design and Synthesis of Copolymers

The versatility of 1,4-phenylene bismethacrylate is evident in its ability to be copolymerized with a range of other monomers to create materials with tailored properties. This includes copolymerization with other methacrylates and aryl-containing monomers to influence characteristics from mechanical strength to electronic behavior.

Free radical polymerization is a common method for synthesizing copolymers incorporating this compound. For instance, copolymers of glycidyl (B131873) methacrylate (B99206) (GMA) have been synthesized through free radical polymerization. mdpi.comscispace.com In a typical process, monomers are dissolved in a suitable solvent, and a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to initiate the polymerization reaction. mdpi.comresearchgate.net The reaction temperature is controlled to manage the rate of polymerization. researchgate.net

The incorporation of different methacrylates allows for the tuning of the final polymer's properties. For example, the copolymerization of GMA with monomers like n-butyl acrylate (B77674) (BA) or poly(ethylene glycol) methyl ether methacrylate (PEGMA) results in copolymers with varying degrees of hydrophobicity and healing capabilities. mdpi.com The composition of the resulting copolymers can be precisely controlled by adjusting the feed ratio of the monomers, which in turn influences the material's final characteristics. d-nb.info Characterization techniques such as 1H-NMR and FTIR spectroscopy are used to confirm the structure and composition of the synthesized copolymers. scispace.comresearchgate.net

| Monomer 1 | Monomer 2 | Polymerization Method | Initiator | Key Findings |

| This compound | Glycidyl Methacrylate (GMA) | Free Radical Polymerization | AIBN or Benzoyl Peroxide | Creates crosslinked networks with enhanced stability. |

| n-Butyl Acrylate (BA) | Glycidyl Methacrylate (GMA) | Free Radical Polymerization | AIBN | Produces hydrophobic copolymers. mdpi.com |

| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | Glycidyl Methacrylate (GMA) | Free Radical Polymerization | AIBN | Results in amphiphilic copolymers. mdpi.com |

The copolymerization of monomers containing aromatic rings, such as thiophene, with crosslinking agents like this compound, is a strategy to develop materials with specific electronic and optical properties. 20.210.105nih.gov The electronic properties of conjugated polymers, which are crucial for applications in organic electronics, can be tuned by combining different aromatic units within the polymer chain. nih.govnih.gov This approach allows for the modification of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's band gap and its light-emitting or charge-transporting characteristics. 20.210.105chemrxiv.org

For example, the copolymerization of fluorene (B118485) with other aryl-containing monomers has been shown to produce blue-light-emitting polymers with tunable electronic properties. 20.210.105 Similarly, the electrochemical copolymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT) results in copolymers with distinct electrochemical and electrochromic behaviors compared to their respective homopolymers. nih.gov The feed ratio of the different monomers during copolymerization is a critical parameter that influences the final properties of the material. nih.gov Computational studies are often employed to predict and understand the structure-property relationships in these complex copolymer systems. nih.govchemrxiv.org

| Copolymer System | Key Property Tuned | Method | Application |

| Fluorene-based copolymers | Electronic and Optical Properties | Suzuki Coupling Reaction | Blue-light emitting materials 20.210.105 |

| EDOT and DTT copolymers | Electrochemical and Electrochromic Properties | Electrochemical Deposition | Organic Electronics nih.gov |

| Thiophene-phenylene copolymers | Solid-State Ordering and Charge Transport | Chemical Synthesis | Organic Field-Effect Transistors nih.gov |

Fabrication of Advanced Polymer Architectures

The ability of this compound to form crosslinked networks is fundamental to its use in creating a variety of sophisticated polymer structures. These architectures, ranging from liquid crystalline thermosets to hyperbranched polymers and segmented networks, offer unique combinations of properties for advanced applications.

Liquid crystalline thermosets (LCTs) are a class of materials that combine the ordered structure of liquid crystals with the robust network of thermosetting polymers. acs.org The synthesis of LCTs often involves the polymerization of rigid, rod-like monomers, and this compound can serve as a key component in creating the necessary rigid backbone. Branched bismethacrylates that incorporate mesogenic units (the parts of a molecule that induce liquid crystalline behavior) can be designed to form nematic or smectic phases before being crosslinked into a stable thermoset network. researchgate.netacs.org

The polymerization of these liquid crystalline monomers, often initiated by heat or UV light, "freezes" the ordered structure in place, resulting in a material with anisotropic properties. acs.org For example, LCTs based on branched bismethacrylates have been shown to exhibit nematic phases. researchgate.net The final properties of the LCT, such as its thermal stability and mechanical strength, are influenced by the degree of order in the liquid crystalline phase and the density of the crosslinked network. nasa.govcnrs.fr These materials are of interest for applications requiring high performance, such as in advanced composites and optical devices. nasa.govcnrs.fr

Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched structure and a large number of terminal functional groups. nih.govfrontiersin.orgrsc.org This unique topology results in properties like low viscosity, high solubility, and a high degree of functionality compared to their linear counterparts. nih.govrsc.org While specific examples detailing the synthesis of hyperbranched polymers directly from this compound are not prevalent in the provided search results, the principles of hyperbranched polymer synthesis can be applied.

The synthesis of hyperbranched polymers often involves the polymerization of ABx-type monomers, where 'A' and 'B' are reactive groups that can react with each other, and x is greater than or equal to two. nih.gov The bifunctional nature of this compound (an A2-type monomer) would typically lead to crosslinked networks rather than soluble hyperbranched polymers. However, it could potentially be incorporated into hyperbranched structures through copolymerization with suitable ABx monomers or by carefully controlling reaction conditions to favor intramolecular cyclization over intermolecular crosslinking. The resulting highly branched architectures would possess a globular shape with numerous chain ends that could be further functionalized for specific applications. nih.govfrontiersin.org

| Polymer Architecture | Key Structural Features | Resulting Properties | Synthesis Strategy |

| Hyperbranched Polymers | Highly branched, 3D globular structure, many terminal groups. nih.govfrontiersin.orgrsc.org | Low viscosity, high solubility, high functionality. nih.govrsc.org | One-pot polymerization of ABx monomers. rsc.org |

| Dendrimers | Perfectly branched, monodisperse, well-defined structure. nih.gov | Precise control over size and functionality. | Multi-step, iterative synthesis. nih.gov |

Segmented copolymer networks are formed by the copolymerization of different polymer segments, often with contrasting properties such as hydrophilicity and hydrophobicity. researchgate.net When these segments are covalently linked into a network, they can undergo microphase separation, leading to the formation of distinct domains on the nanoscale. uc.edu This nanostructured morphology can impart unique properties to the material.

Amphiphilic conetworks (APCNs) are a specific type of segmented network composed of both hydrophilic and hydrophobic polymer chains. nih.govwarwick.ac.uk These materials can swell in both water and organic solvents. The synthesis of such networks can involve the copolymerization of a hydrophilic monomer with a hydrophobic crosslinker, or vice versa. researchgate.net For instance, APCNs have been prepared by copolymerizing a hydrophilic monomer with a methacrylate-terminated hydrophobic polymer. researchgate.net

Given its hydrophobic nature, this compound could act as a hydrophobic crosslinker in the synthesis of APCNs. By copolymerizing it with a hydrophilic monomer, a network with both hydrophilic and hydrophobic domains could be created. The properties of the resulting conetwork, such as its swelling behavior and mechanical strength, would depend on the relative lengths of the hydrophilic and hydrophobic segments and the crosslink density. uc.edu These materials have potential applications in areas such as biomaterials, drug delivery, and separation membranes. researchgate.netnih.gov

Poly(phenylene) Block Copolymers for Specific Applications

Poly(phenylene) block copolymers are a class of macromolecules that feature rigid-rod polyphenylene segments linked to flexible polymer chains. This unique architecture allows for the development of materials with highly specialized properties, finding use in advanced technological applications. The rigid polyphenylene block provides exceptional thermal stability, chemical resistance, and mechanical toughness, while the nature of the second block can be tailored to introduce other functionalities. nih.govmdpi.com The incorporation of this compound into these structures can further enhance properties by introducing a densely cross-linked block, leveraging its character as a rigid dimethacrylate crosslinker. sigmaaldrich.com

The synthesis of these block copolymers often involves multi-step procedures. The polyphenylene block is typically prepared via step-growth mechanisms, such as nickel-catalyzed coupling reactions. mdpi.comnih.gov Subsequently, this block can be functionalized with an initiator site to facilitate a "grafting-from" approach using controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to grow the second block. nih.govsemanticscholar.org For instance, a hydroxyl-terminated polyphenylene could be reacted to create a macroinitiator for the polymerization of methacrylate monomers. nih.gov

Research into poly(phenylene) block copolymers has led to significant advancements in materials for energy and environmental applications, particularly in the development of polymer electrolyte membranes for fuel cells.

Anion-Exchange Membranes (AEMs)

In the field of alkaline membrane fuel cells (AMFCs), poly(phenylene)-based block copolymers have emerged as promising candidates for anion-exchange membranes (AEMs). mdpi.com These materials require a combination of high ion conductivity, excellent chemical stability, and robust mechanical properties. Researchers have synthesized multi-block poly(phenylene) copolymers through nickel-coupling reactions, investigating various catalysts to optimize the process for both cost and efficiency. nih.gov

A key area of study involves comparing the efficacy of expensive catalysts like bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂) with more cost-effective alternatives such as NiBr₂ and NiCl₂. mdpi.comnih.gov While lower-cost catalysts proved effective for synthesizing random copolymers, high-molecular-weight multi-block copolymers were more successfully achieved using Ni(COD)₂. nih.gov Studies have also focused on reducing the amount of the expensive Ni(COD)₂ catalyst required, achieving significant cost savings while maintaining polymer quality. mdpi.comnih.gov For example, research demonstrated that reducing the excess of Ni(COD)₂ by half could still produce polymers with high molecular weights and comparable ion exchange capacities. mdpi.com The resulting quaternized membranes exhibit higher chloride ion conductivity than some commercial membranes, along with promising chemical stability, attributed to the high bond dissociation energy of the C–C bonds in the polyphenylene backbone. mdpi.com

| Catalyst | Catalyst Stoichiometric Excess (mol) | Resulting Polymer Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Application Note |

|---|---|---|---|---|

| Ni(COD)₂ | 2.5 | 80.1 | 3.90 | High molecular weight achieved with standard catalyst ratio. |

| Ni(COD)₂ | 1.25 | 38.7 | - | Lower molecular weight when catalyst amount is halved. |

| NiBr₂ | - | - | - | Did not successfully catalyze the multi-block reaction to achieve high molecular weight. mdpi.com |

| NiCl₂ | - | - | - | Did not successfully catalyze the multi-block reaction to achieve high molecular weight. mdpi.com |

Proton-Exchange Membranes (PEMs)

Similarly, sulfonated polyphenylene (sPP) block copolymers are being developed for proton-exchange membranes (PEMs), which are critical components in polymer electrolyte membrane fuel cells (PEMFCs). nih.gov These materials offer an alternative to traditional perfluorosulfonic acid membranes, with the potential for lower cost and improved environmental compatibility. nih.gov The polyphenylene backbone provides superior chemical stability and mechanical toughness. nih.gov

Research efforts have focused on synthesizing sPP block copolymers using more economical methods, such as the in-situ generation of the active Ni(0) catalyst from an inexpensive Ni(II) salt like NiBr₂(PPh₃)₂ in the presence of a reducing agent. nih.gov This approach has successfully produced high-molecular-weight block copolymers with properties comparable to those synthesized using the more expensive Ni(COD)₂ catalyst. nih.gov The resulting membranes, fabricated from these sPP block copolymers, are thin, transparent, and flexible, and they exhibit proton conductivities similar to those of membranes produced via conventional methods. nih.gov

| Catalyst System | Ni Source | Key Finding | Resulting Polymer Properties |

|---|---|---|---|

| In-situ Ni(0) | NiBr₂(PPh₃)₂ / Zn | Successfully catalyzed the synthesis of high-molecular-weight sPP block copolymers in catalytic equivalents. nih.gov | Comparable molecular weights and PDI values to conventional methods. nih.gov |

| Conventional Ni(0) | Ni(COD)₂ | Serves as the benchmark for synthesis but is more expensive. nih.gov | High molecular weight, but at a higher catalyst cost. nih.gov |

Photostable Materials

The inherent rigidity and aromatic nature of polyphenylene blocks also contribute to photostability. Block copolymers such as poly(p-phenylene benzobisoxazole)/poly(pyridobisimidazole) (PBO-b-PIPD) have been synthesized to improve the photostability of high-performance materials. researchgate.net By introducing poly(pyridobisimidazole) moieties into the main chain of poly(p-phenylene benzobisoxazole), the resulting copolymer fibers exhibit enhanced retention of strength after exposure to UV light compared to the PBO homopolymer. researchgate.net This demonstrates that creating block copolymer architectures is a viable strategy for mitigating photodegradation in advanced polymer systems. researchgate.net

Degradation Pathways and Stability of 1,4 Phenylene Bismethacrylate Derived Polymeric Systems

Mechanisms of Polymeric Degradation

Thermal degradation occurs when a polymer is exposed to elevated temperatures, causing the breakage of chemical bonds. For polymers derived from 1,4-phenylene bismethacrylate, the presence of the aromatic phenylene group in the crosslinker enhances thermal stability compared to aliphatic counterparts. marquette.edu The degradation process in dimethacrylate networks typically involves several stages.

Initial degradation often begins with the scission of the weaker bonds in the polymer structure. In methacrylate-based polymers, this can involve the ester linkages. For instance, in copolymers of methyl methacrylate (B99206) (MMA) and divinylbenzene (B73037) (DVB), a system analogous to an aromatic crosslinked methacrylate, initial degradation fragments contain carbonyl and ether bands, indicating the methacrylate portion degrades first. marquette.edu The cross-linking, particularly with an aromatic agent like DVB, was shown to enhance the thermal stability of the poly(methyl methacrylate) (PMMA). marquette.edu

Table 1: Onset of Degradation for Styrene-Dimethacrylate Copolymers

| Styrene:Bisphenol A Dimethacrylate Ratio | Onset Temperature of Degradation (°C) | Char Yield at 600°C (%) |

|---|---|---|

| 80:20 | 254 | 19 |

| 60:40 | 256 | 25 |

Data adapted from a study on analogous aromatic dimethacrylate systems. marquette.edu

Thermo-mechanical degradation results from the combined action of thermal energy and mechanical stress, such as shear forces during processing or cyclic loading during use. madisongroup.com Mechanical stress can lower the activation energy required for bond scission, accelerating the degradation process at temperatures where the material would otherwise be stable. In highly crosslinked polymers like those derived from this compound, the rigid network structure resists deformation, but applied stress can concentrate at specific points in the network, leading to bond rupture. ebeammachine.com

During processing, such as extrusion or molding, the combination of high temperature and shear can lead to chain scission, potentially altering the final properties of the material. madisongroup.com For thermoset polymers, this can affect the degree of cure and the final crosslink density, which in turn influences mechanical properties like modulus and strength. specialchem.comresearchgate.net

When heating occurs in the presence of oxygen, thermal-oxidative degradation takes place. This is often a more aggressive degradation pathway than thermal degradation in an inert atmosphere. The process is typically initiated by the formation of free radicals on the polymer chains, which then react with oxygen to form peroxy radicals. These radicals can propagate through the polymer network, leading to chain scission and the formation of various oxidation products such as ketones, aldehydes, and carboxylic acids. npl.co.uk

The aromatic rings in this compound-based polymers generally offer good resistance to oxidation. However, the aliphatic methacrylate backbone is more susceptible. The presence of antioxidants in the polymer formulation can significantly inhibit these oxidative processes by scavenging free radicals. vjs.ac.vn Studies on polydicyclopentadiene, a thermoset with double bonds that are susceptible to oxidation, show that thermal aging in air leads to embrittlement due to severe crosslinking processes initially, followed by degradation. ifremer.fr

Hydrolytic degradation involves the reaction of the polymer with water, leading to the cleavage of hydrolytically unstable bonds. For polymers based on this compound, the primary site for hydrolysis is the ester group in the methacrylate structure. researchgate.net The rate of hydrolysis is influenced by factors such as temperature, pH, and the hydrophilicity of the polymer network.

While methacrylate-based polymers are generally considered to have good hydrolytic stability, especially in neutral pH environments, the ester linkages can be susceptible to cleavage under acidic or basic conditions. google.com The highly crosslinked and rigid nature of a network formed with this compound can limit the diffusion of water into the polymer matrix, thereby slowing down the bulk degradation process. Research on dental resins, which often use dimethacrylate monomers, shows that water sorption can act as a plasticizer, reducing the glass transition temperature (Tg) and potentially facilitating the degradation process over long periods. nih.gov However, a higher degree of cross-linking can mitigate this effect. nih.gov

Mechanical forces alone, such as high-frequency ultrasound, grinding, or high-impact stress, can induce polymer degradation by rupturing covalent bonds in the polymer backbone. This process, known as mechanochemistry, occurs when mechanical energy is converted into chemical potential, concentrated at the bonds of the polymer chain. In a crosslinked network, the stress is distributed, but can lead to scission events that create radicals and can initiate further degradation. researchgate.net The rigid structure of poly(this compound) makes it strong but also potentially brittle, meaning that under sufficient impact, fracture can occur through chain scission. specialchem.comebeammachine.com

Strategies for Enhancing Polymeric Material Stability and Lifetime Prediction

Improving the long-term stability of polymeric materials involves both inhibiting degradation pathways and developing accurate models to predict their service life.

For polymers based on this compound, stability can be enhanced through several strategies. The incorporation of stabilizers, such as antioxidants and UV absorbers, is a primary method to prevent thermal-oxidative and photo-oxidative degradation. Antioxidants function by interrupting the radical chain reactions of oxidation. vjs.ac.vn Increasing the crosslink density by ensuring a high degree of conversion during polymerization can also enhance stability by restricting chain mobility and reducing the diffusion of degradants like water and oxygen into the material. ebeammachine.comchempoint.com

Lifetime prediction for polymeric materials often relies on accelerated aging tests. nih.gov These tests expose the material to harsher conditions (e.g., higher temperatures) than it would experience in normal use to accelerate degradation processes. The data from these tests are then used in predictive models to estimate the material's lifespan under normal service conditions.

Table 2: Common Lifetime Prediction Models for Polymers

| Model | Principle | Application |

|---|---|---|

| Arrhenius Model | Relates the rate of degradation to temperature. Assumes a linear relationship between the logarithm of the lifetime and the inverse of the absolute temperature. npl.co.uk | Predicting thermal aging and the lifetime of materials at different service temperatures based on accelerated testing at elevated temperatures. vjs.ac.vnnih.gov |

| Time-Temperature Superposition (TTSP) | Uses a shift factor to superimpose data from short-term tests at various temperatures to create a master curve that predicts long-term behavior at a reference temperature. mdpi.com | Predicting long-term mechanical properties such as creep and stress relaxation. vjs.ac.vn |

| Isoconversional Methods | Calculates the activation energy as a function of the extent of degradation, providing a more detailed understanding of complex degradation kinetics. mdpi.com | Analyzing data from thermogravimetric analysis (TGA) to model complex, multi-step degradation processes. mdpi.com |

By applying these models to data obtained from the degradation of this compound-derived polymers under accelerated conditions, it is possible to forecast their stability and performance over extended periods, ensuring their reliability in long-term applications. ifremer.fr

Theoretical and Computational Chemistry Approaches for 1,4 Phenylene Bismethacrylate Systems

Quantum Chemical Investigations

Quantum chemical investigations provide fundamental insights into the behavior of 1,4-phenylene bismethacrylate at the molecular level. These computational methods are instrumental in predicting and understanding its intrinsic properties, which in turn govern its macroscopic behavior in various applications.

Prediction and Interpretation of Electronic and Optical Properties

Theoretical studies are crucial for elucidating the electronic transitions and optical characteristics of this compound. By solving the Schrödinger equation for the molecule, researchers can determine its electronic structure, including the energy levels of its molecular orbitals. This information is key to predicting properties such as UV-Vis absorption spectra. The electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), dictate the wavelengths at which the molecule absorbs light. The phenylene ring, being an aromatic chromophore, plays a significant role in these electronic transitions.

Analysis of Molecular Structure and Reactivity

The reactivity of this compound is primarily associated with its two methacrylate (B99206) groups. These groups are susceptible to free-radical polymerization, a process that can be modeled using quantum chemical methods. Computational analysis can identify the most reactive sites within the molecule, predicting where radical attack is most likely to occur and initiating the polymerization process that leads to the formation of a cross-linked polymer network.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful and widely used computational tool for studying medium to large-sized molecules like this compound due to its favorable balance between accuracy and computational cost.

LUMO/HOMO Energy Analysis and Charge Transfer within Molecules

DFT calculations provide valuable information about the frontier molecular orbitals, the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, these calculations can quantify the influence of the central phenylene ring and the terminal methacrylate groups on the electronic properties.

Intramolecular charge transfer (ICT) can also be analyzed using DFT. This involves the redistribution of electron density upon electronic excitation. In this compound, it is possible to study the charge transfer characteristics between the aromatic core and the methacrylate substituents, which can impact the material's properties.

Dipole Moment and Local Reactivity Potential Calculations (Fukui Indices)

Fukui indices are local reactivity descriptors derived from conceptual DFT. They are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, calculating Fukui indices can pinpoint the specific atoms within the methacrylate groups that are most susceptible to radical attack, providing a more detailed picture of the initiation of polymerization.

Thermodynamic Property Determinations (Entropy, Enthalpy, Gibbs Free Energy)

DFT, combined with statistical mechanics, can be used to calculate the thermodynamic properties of this compound. By performing frequency calculations on the optimized geometry, one can obtain the vibrational frequencies of the molecule. This information is then used to compute thermodynamic quantities such as entropy (S), enthalpy (H), and Gibbs free energy (G) at different temperatures. These properties are fundamental for understanding the stability of the molecule and the spontaneity of reactions in which it participates, including polymerization.

Molecular Dynamics (MD) Simulations for System Behavior Prediction

Molecular Dynamics (MD) simulations are a powerful computational method used to predict the time-dependent behavior of molecular systems. nasa.govmdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamics of materials at the atomic level. nih.gov This approach is particularly valuable in polymer science for understanding how the chemical structure of monomers influences the macroscopic properties of the resulting polymer. nasa.gov

For polymer systems, MD simulations can predict a range of critical properties. These include mechanical characteristics like Young's modulus and shear modulus, which are determined by subjecting a virtual model of the material to deformations. nasa.govrsc.org Simulations can also elucidate the molecular organization, such as the packing of polymer chains and the formation of cross-linked networks. nih.govrsc.org Furthermore, they can be used to calculate transport properties, such as the diffusion coefficients of small molecules or additives within the polymer matrix. nih.gov The accuracy of these predictions is highly dependent on the chosen force field, which is a set of parameters that defines the potential energy of the system. nasa.gov

Studies on structurally related polymers, such as those containing phenylene or methacrylate groups, demonstrate the potential of MD simulations. For instance, simulations have been successfully applied to various polymer blends and composites to understand phase behavior, molecular mobility, and mechanical responses. rsc.orgrsc.org Coarse-grained MD models have also been developed to simulate large-scale systems like polymer nanoparticles, providing insights into their assembly and structure. nih.gov

However, without specific studies on this compound, it is not possible to present detailed research findings or data tables on its simulated system behavior. The generation of such data would require dedicated computational research projects involving the following steps:

Model Construction: Building an atomistic model of the this compound monomer and the cross-linked polymer network.

Force Field Parameterization: Selecting or developing an accurate force field (e.g., AMBER, OPLS-AA, or similar) to describe the interactions between atoms. nasa.gov

Simulation: Running the MD simulation under defined conditions (e.g., temperature, pressure) for a sufficient duration to reach equilibrium. mdpi.com

Analysis: Analyzing the simulation trajectory to calculate desired properties such as density, mechanical moduli, glass transition temperature, and radial distribution functions. rsc.org

As this primary research has not been published, no specific data tables or detailed findings for this compound can be provided at this time. The application of MD simulations to this specific compound remains an open area for future research.

Emerging Research Areas and Applications of 1,4 Phenylene Bismethacrylate in Advanced Materials

Development of High-Performance Resins and Composites

Material Engineering for Enhanced Mechanical Performance

1,4-Phenylene bismethacrylate (1,4-PBM) is a key monomer in the engineering of high-performance thermosetting resins and composites due to its unique molecular structure. The defining feature of 1,4-PBM is its rigid aromatic phenylene core, which, when polymerized, creates densely cross-linked, three-dimensional polymer networks. This high cross-link density imparts exceptional mechanical stability and resistance to deformation under thermal and mechanical stress. The polymerization of its two methacrylate (B99206) functional groups leads to the formation of strong covalent bonds between polymer chains, resulting in materials with high rigidity and enhanced durability. ontosight.ai

The inherent stiffness of the 1,4-PBM backbone contributes to polymers with higher glass transition temperatures (Tg) compared to those made with more flexible aliphatic dimethacrylates. This property is crucial for applications where materials must maintain their structural integrity at elevated temperatures.